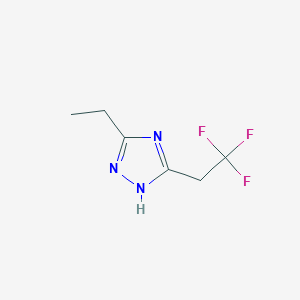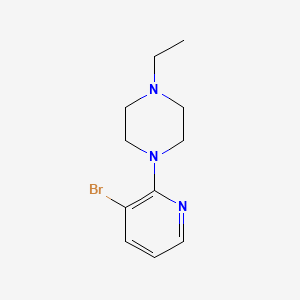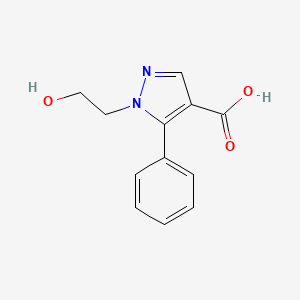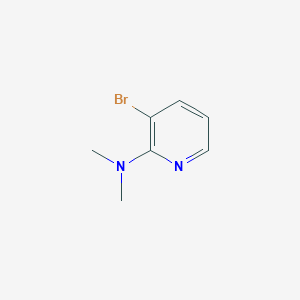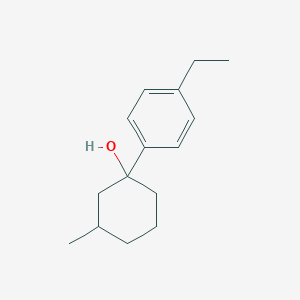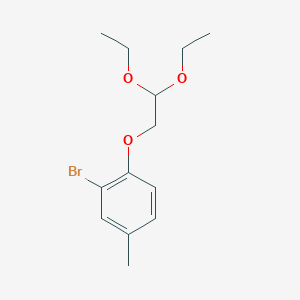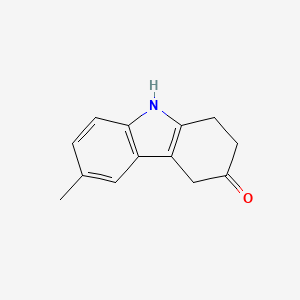
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
説明
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a chemical compound with the molecular formula C13H15N . It is a derivative of carbazole, a class of compounds that contain a system of two fused six-membered rings .
Molecular Structure Analysis
The carbazole unit of the molecule is not planar. The dihedral angle between the benzene ring and the pyrrole ring is 1.69 (6)° . The cyclohexene ring adopts an envelope conformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 185.120449483 g/mol . The topological polar surface area is 15.8 Ų .科学的研究の応用
Photophysical Characterization
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one and its derivatives have been extensively studied for their photophysical properties. A study by Ghosh et al. (2013) on two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated their sensitivity to solvent polarity, particularly in the electronic excited state. This sensitivity was confirmed through steady-state and time-resolved fluorescence experiments, suggesting potential applications in photophysical research and as fluorescent probes.
Synthetic Chemistry Applications
The compound plays a crucial role in the synthesis of various novel compounds. For instance, Martin & Prasad (2007) reported the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates using methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates. This illustrates the compound's utility in creating new chemical entities, which could have various applications, including in material science and pharmacology.
Anticorrosive Properties
A study by Nwankwo et al. (2018) explored the use of derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one as anticorrosion agents for mild steel. The findings suggested that these compounds could effectively inhibit steel corrosion in various environments, indicating their potential application in industrial corrosion protection.
Biomedical Applications
In the field of biomedical research, Chaudhary & Chaudhary (2016) synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity. Some of these derivatives showed significant activity against specific cancer cell lines, hinting at their potential use in cancer therapy.
Catalysis Research
S. E. Lyubimov et al. (2015) conducted a study on the use of 2,3,4,9-tetrahydro-1H-carbazol-1-ones in the Ir-catalyzed asymmetric direct reductive amination, demonstrating its role in enhancing the synthesis of biologically active compounds. This research could lead to advancements in the field of asymmetric synthesis and catalysis.
将来の方向性
The future directions for the study and application of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by carbazole derivatives, these compounds could have potential applications in medicinal chemistry and drug discovery .
特性
IUPAC Name |
6-methyl-1,2,4,9-tetrahydrocarbazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2,4,6,14H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXFGFDYFXNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



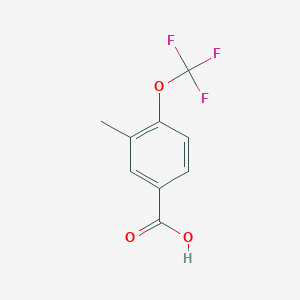


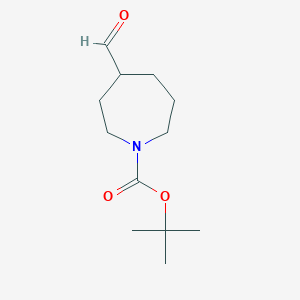
![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)

